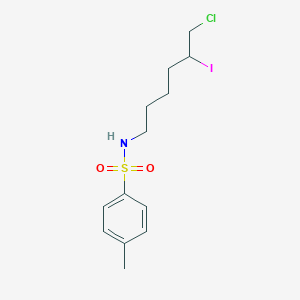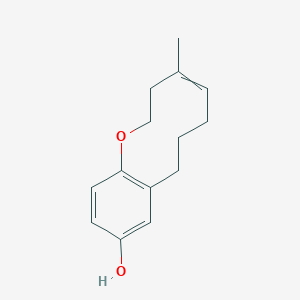![molecular formula C11H15FN4OS B15174650 N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea CAS No. 921225-59-4](/img/structure/B15174650.png)
N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea: is an organic compound that features a unique combination of functional groups, including a fluorophenyl group, a carbamothioyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea typically involves the reaction of 3-fluoroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with N-methylisocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug development. Studies have explored its use in treating conditions like cancer, inflammation, and infectious diseases.
Industry: In industrial applications, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-fluorobenzoate
- Thiopropamine
- Methyl 3-fluorobenzoate
Comparison: Compared to similar compounds, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea stands out due to its unique combination of functional groupsThiopropamine, on the other hand, is a stimulant with a different core structure and pharmacological profile, highlighting the uniqueness of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea in terms of its chemical and biological properties .
Properties
CAS No. |
921225-59-4 |
|---|---|
Molecular Formula |
C11H15FN4OS |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[2-[(3-fluorophenyl)carbamothioylamino]ethyl]-3-methylurea |
InChI |
InChI=1S/C11H15FN4OS/c1-13-10(17)14-5-6-15-11(18)16-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H2,13,14,17)(H2,15,16,18) |
InChI Key |
QXOUKNZOXCAACE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCNC(=S)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


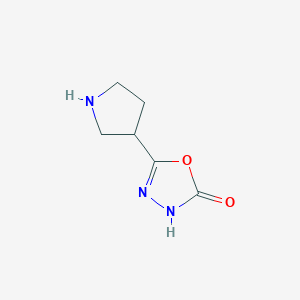
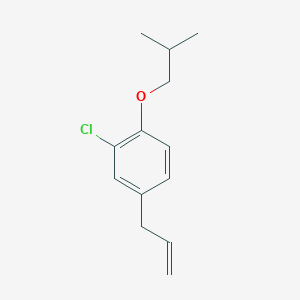
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
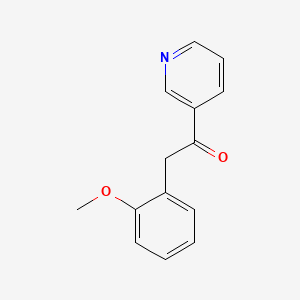

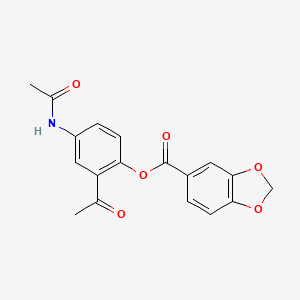
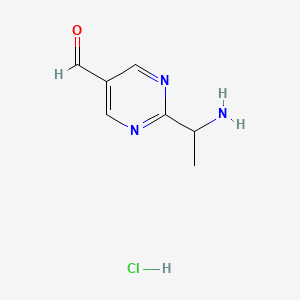
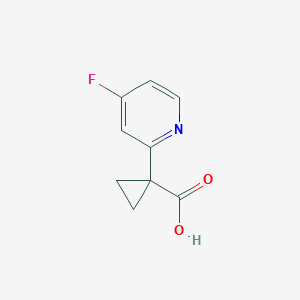

![5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
